![molecular formula C10H14O2 B13898998 2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a hydroxymethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol can be achieved through several methods. One common approach involves the reduction of 4-(Hydroxymethyl)-2-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 4-(Hydroxymethyl)-2-methylbenzaldehyde using a palladium catalyst under high-pressure hydrogen gas. This method allows for the efficient production of the desired compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-[4-(Carboxymethyl)-2-methylphenyl]ethanol.
Reduction: 2-[4-(Methyl)-2-methylphenyl]ethanol.
Substitution: 2-[4-(Chloromethyl)-2-methylphenyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol depends on its specific application. In biological systems, it may exert its effects through interactions with cellular targets such as enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol can be compared with other similar compounds, such as:
2-[4-(Hydroxymethyl)phenyl]ethanol: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
4-(Hydroxymethyl)-2-methylbenzaldehyde: The aldehyde form of the compound, which can be reduced to this compound.
2-[4-(Chloromethyl)-2-methylphenyl]ethanol: A halogenated derivative that may have different reactivity and applications.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-[4-(hydroxymethyl)-2-methylphenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-6-9(7-12)2-3-10(8)4-5-11/h2-3,6,11-12H,4-5,7H2,1H3 |
InChI-Schlüssel |
MYQCJPRBBIBPOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


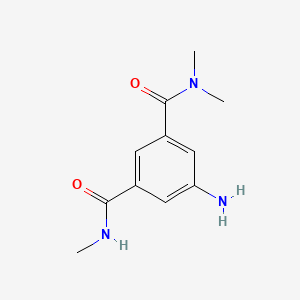

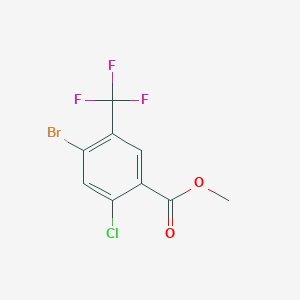
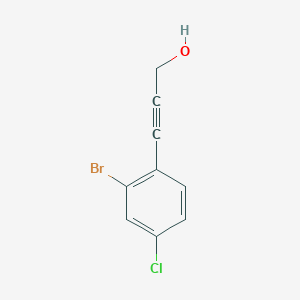

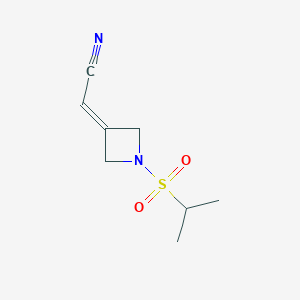
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
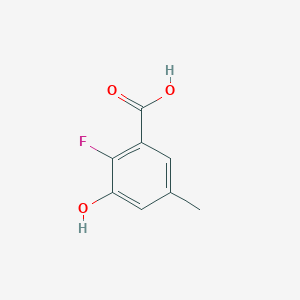

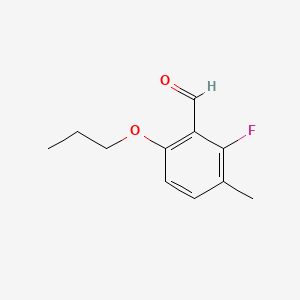


![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
